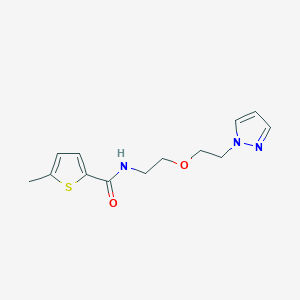
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated innovative synthesis techniques and the structural characterization of pyrazole derivatives. For instance, the novel synthesis of pyrazole derivatives has been achieved through specific reactions, highlighting the importance of the structural configuration in determining the properties of these compounds. The methodologies involve the use of NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies to confirm the molecular structure, indicating a broad application in material science and molecular engineering (K. Kumara et al., 2018).
Cytotoxicity and Anticancer Activity
Several pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, suggesting potential applications in developing new anticancer agents. The structure-activity relationship (SAR) is crucial in this context, providing insights into designing more effective anticancer drugs (Ashraf S. Hassan et al., 2014).
Regioselective Synthesis
The regioselective synthesis of pyrazole derivatives under specific conditions demonstrates the chemical versatility of these compounds. This approach is pivotal in the field of synthetic organic chemistry, offering pathways to synthesize molecules with targeted properties for various applications (P. Machado et al., 2011).
Molecular Interaction Studies
Investigations into the molecular interactions of pyrazole derivatives with biological receptors provide valuable information for drug design and development. Understanding how these compounds interact with specific receptors can lead to the development of new pharmaceuticals with higher efficacy and specificity (J. Shim et al., 2002).
Fluorescent Dyes and Optical Properties
The synthesis of pyrazole-based fluorescent dyes with tunable optical properties showcases the potential of these derivatives in creating materials for optical devices, sensors, and bioimaging. The exploration of their nonlinear optical properties and the impact of structural modifications on fluorescence provide a foundation for advancements in photonic technologies (Marzena Witalewska et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazole derivatives have been identified as potent antimicrobial and anticancer agents, emphasizing their significance in medicinal chemistry. The synthesis of novel compounds and their evaluation against various pathogens and cancer cell lines contribute to the ongoing search for new therapeutic agents (H. Hafez et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-3-4-12(19-11)13(17)14-6-9-18-10-8-16-7-2-5-15-16/h2-5,7H,6,8-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRFQJPFYYZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

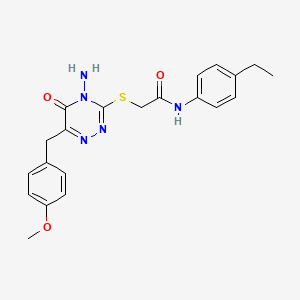
![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2688674.png)
![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)
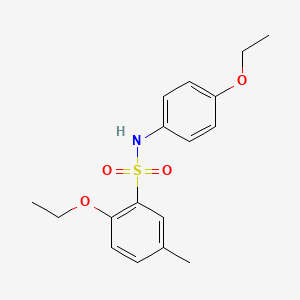
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)
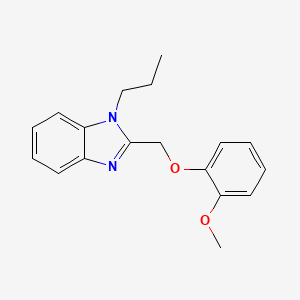
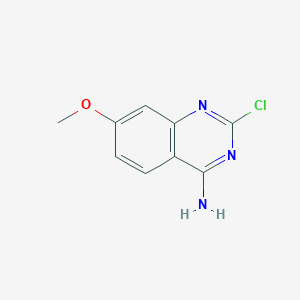

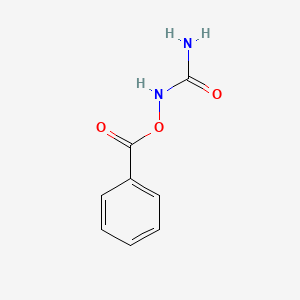

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)

